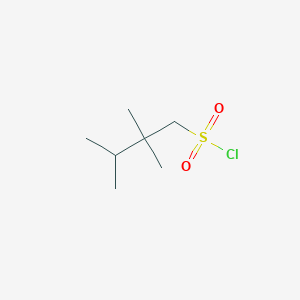
4,6-Dichloro-2-iodopyrimidine
Übersicht
Beschreibung
4,6-Dichloro-2-iodopyrimidine is a chemical compound with the molecular formula C4HCl2IN2 . It is used as a reagent in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
The synthesis of 4,6-Dichloro-2-iodopyrimidine involves various methods. One approach involves the use of organolithium reagents . Another method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with MeONa in MeOH . More detailed synthetic approaches can be found in the referenced literature .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-iodopyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4th and 6th positions with chlorine atoms and at the 2nd position with an iodine atom .Chemical Reactions Analysis
The chemical reactions involving 4,6-Dichloro-2-iodopyrimidine are diverse. For instance, it can react with N-methylpiperazine in ethanol at 70–80°C to give 2,4-bis-(4’-methylpiperazin-1’-yl)pyrimidine . More detailed chemical reactions can be found in the referenced literature .Physical And Chemical Properties Analysis
The molecular weight of 4,6-Dichloro-2-iodopyrimidine is approximately 274.875 Da . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
4,6-Dichloro-2-iodopyrimidine serves as a crucial intermediate in the synthesis of various pharmacologically significant compounds. For instance, it is employed in the preparation of mono and bis-alkynylpyrimidine derivatives via the Sonogashira cross-coupling reaction. These derivatives have demonstrated notable cytostatic activity, highlighting the compound's role in cancer research and treatment development (Hocková et al., 2004). Additionally, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, a derivative of 4,6-dichloro-2-iodopyrimidine, has been utilized as a building block in the efficient synthesis of olomoucine, showcasing its utility in the regiocontrolled synthesis of purines and related scaffolds (Hammarström et al., 2002).
Process Chemistry
In the realm of process chemistry, 4,6-dichloro-2-iodopyrimidine-related compounds play a vital role. The synthesis of 4,6-dihydroxy-2-methylpyrimidine, a potential precursor in the pharmaceutical and explosive industries, involves 4,6-dichloro-2-iodopyrimidine. The study of process chemistry in this context has led to the development of an economic process for production, providing valuable insights into large-scale manufacturing and quality control (Patil et al., 2008).
Self-Assembly and Molecular Structure
Research has also delved into the self-assembly and structural aspects of 4,6-dichloro-2-iodopyrimidine and its derivatives. Studies on compounds like 2-amino-4,6-dichloropyrimidine have explored their self-assembly properties in nonpolar solvents, revealing insights into molecular interactions and aggregate structures, essential for understanding the compound's behavior in various environments (Rospenk & Koll, 2007).
Innovative Synthesis Methods
4,6-Dichloro-2-iodopyrimidine has facilitated the development of novel and efficient synthesis methods. For example, a catalyst-free microwave-assisted synthesis method for 4,6-disubstituted 2-methylthiopyrimidines has been reported, demonstrating the compound's versatility and potential for rapid and efficient synthesis processes (Thomann et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,6-dichloro-2-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-2-1-3(6)9-4(7)8-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVNHXZFDQSCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-iodopyrimidine | |
CAS RN |
1266105-16-1 | |
| Record name | 4,6-Dichloro-2-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)











![2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)](/img/structure/B1447002.png)
